STL127705

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

STL127705 es un potente inhibidor de la proteína heterodímero Ku 70/80, que juega un papel crucial en la vía de unión de extremos no homólogos (NHEJ) para la reparación de roturas de doble cadena de ADN. Este compuesto ha demostrado un potencial significativo en la interrupción de la unión de Ku70/80 a sustratos de ADN e inhibe la activación de la subunidad catalítica de la proteína quinasa dependiente del ADN (DNA-PKCS), lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para STL127705 no están detalladas exhaustivamente en la literatura disponible. Se sabe que el compuesto se sintetiza para fines de investigación y está disponible en diversas cantidades para uso en laboratorio . El método de preparación para estudios in vivo implica la disolución del compuesto en dimetilsulfóxido (DMSO), seguido de la mezcla con polietilenglicol 300 (PEG300), Tween 80 y agua desionizada .

Análisis De Reacciones Químicas

STL127705 principalmente experimenta interacciones que inhiben la unión de Ku70/80 al ADN y la activación de la quinasa DNA-PKCS. El compuesto muestra actividad antiproliferativa y anticancerígena mediante la inducción de apoptosis en células cancerosas . Los principales productos formados a partir de estas reacciones incluyen la inhibición de la autofosforilación de DNA-PKCS y la promoción de la apoptosis celular .

Aplicaciones Científicas De Investigación

- IC50 Values :

- Ku 70/80 Inhibition: 3.5 μM

- DNA-PKCS Inhibition: 2.5 μM

Applications in Cancer Research

-

Prostate Cancer Treatment

- A study demonstrated that STL127705 synergizes with olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, to enhance cytotoxicity in castration-resistant prostate cancer cell lines (PC-3 and enzalutamide-resistant LNCaP). The combination therapy significantly increased apoptosis rates and inhibited DNA repair mechanisms, suggesting a promising therapeutic strategy for resistant prostate cancer forms .

-

Combination Therapy with Chemotherapeutics

- This compound has shown efficacy when used in combination with gemcitabine, a standard chemotherapeutic agent. In vitro studies indicated that this compound increased the apoptotic effects of gemcitabine on various cancer cell lines, highlighting its potential as an adjunct therapy to enhance the effectiveness of existing treatments .

- Antiproliferative Activity

Case Study 1: Prostate Cancer Synergy

- Objective : Evaluate the effectiveness of this compound combined with olaparib and enzalutamide.

- Methodology : Cell viability was assessed using the sulforhodamine B assay, and apoptosis was measured via Annexin V staining.

- Results : The combination treatment led to a significant increase in apoptosis (76% when combined with gemcitabine) and enhanced γH2AX intensity, indicating increased DNA damage signaling pathways .

Case Study 2: Anticancer Effects in NSCLC

- Objective : Investigate this compound's role in non-small cell lung cancer (NSCLC).

- Methodology : Various NSCLC cell lines were treated with this compound, followed by assessments of cell viability and apoptosis.

- Results : The compound demonstrated effective inhibition of cell proliferation and induced significant apoptotic activity through its mechanism of action against DNA repair pathways .

Data Summary Table

Mecanismo De Acción

STL127705 ejerce sus efectos interfiriendo con la unión de Ku70/80 al ADN e inhibiendo la activación de la quinasa DNA-PKCS. Esta interrupción conduce a la inhibición de la vía NHEJ, que es crucial para la reparación de roturas de doble cadena de ADN . Al inhibir esta vía, this compound sensibiliza las células cancerosas a la radiación y la quimioterapia, promoviendo la apoptosis celular y reduciendo el crecimiento tumoral .

Comparación Con Compuestos Similares

STL127705 es único en su capacidad para inhibir la proteína heterodímero Ku70/80 y la activación de la quinasa DNA-PKCS. Compuestos similares incluyen otros inhibidores de DNA-PK como NU7441, IC 86621 y LY294002, que también se dirigen a la quinasa DNA-PKCS pero pueden tener diferentes mecanismos de acción y eficacia . La especificidad de this compound para la proteína heterodímero Ku70/80 lo diferencia de estos otros inhibidores, lo que lo convierte en un compuesto valioso para la terapia contra el cáncer dirigida .

Propiedades

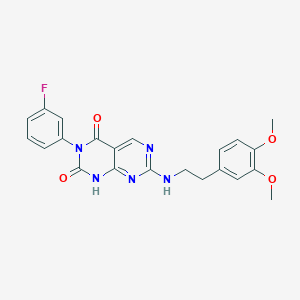

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-(3-fluorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O4/c1-31-17-7-6-13(10-18(17)32-2)8-9-24-21-25-12-16-19(26-21)27-22(30)28(20(16)29)15-5-3-4-14(23)11-15/h3-7,10-12H,8-9H2,1-2H3,(H2,24,25,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVFCXYTLUJPQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC(=CC=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.